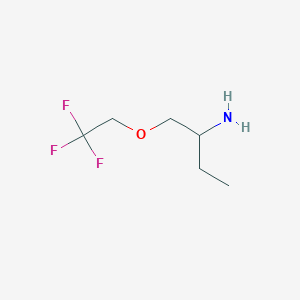![molecular formula C24H22F3N3OS B2919614 2-(4-Butoxyphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine CAS No. 1223914-81-5](/img/structure/B2919614.png)
2-(4-Butoxyphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Butoxyphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine is a pyrazolopyrazine compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has shown promising results in the areas of drug discovery, medicinal chemistry, and biochemistry. In
Aplicaciones Científicas De Investigación
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds like quinoxalines, quinazolines, pyrazines, and pyrazolines play significant roles in medicinal chemistry due to their diverse biological activities. These compounds are foundational in the synthesis of pharmaceuticals, showcasing antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The synthesis methods and biological activities of these compounds are areas of active research, contributing to the development of new therapeutic agents. For instance, quinoxaline derivatives are known for their broad spectrum of biological activities and are investigated for applications in electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs), highlighting their optoelectronic material applications (Lipunova et al., 2018).
Pyrazine Derivatives in Pharmacology
Pyrazine derivatives are explored for their pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, anticancer, and antiviral activities. These compounds are crucial in drug discovery and development, with several becoming clinically used drugs worldwide. The study and patenting of pyrazine derivatives highlight their importance in therapeutic applications, ranging from protein kinase inhibitors to Alzheimer's disease treatment (Doležal & Zítko, 2015).
Pyrazoline Derivatives in Anticancer Research
Pyrazoline derivatives are noteworthy for their extensive biological activities, especially in anticancer research. These compounds are synthesized using various methods, including reactions under microwave conditions, and are characterized for their physical and chemical properties. The significant interest in pyrazoline derivatives stems from their potential as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant agents, showcasing the diverse applications of heterocyclic compounds in addressing a range of health-related issues (Sheetal et al., 2018).
Propiedades
IUPAC Name |
2-(4-butoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3OS/c1-2-3-13-31-20-9-7-18(8-10-20)21-15-22-23(28-11-12-30(22)29-21)32-16-17-5-4-6-19(14-17)24(25,26)27/h4-12,14-15H,2-3,13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGQWTIBRWYGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2919531.png)
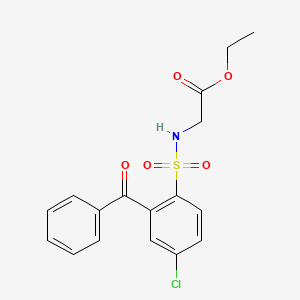

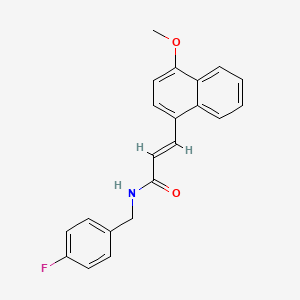

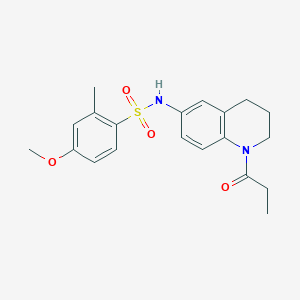
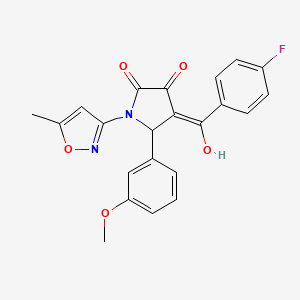

![N-isopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2919548.png)
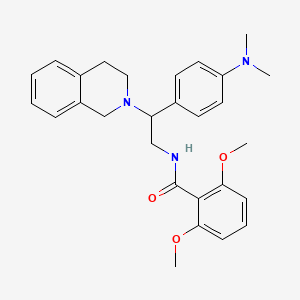
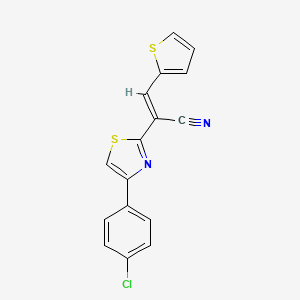
![3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2919551.png)
![3-(dimethylamino)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2919553.png)
